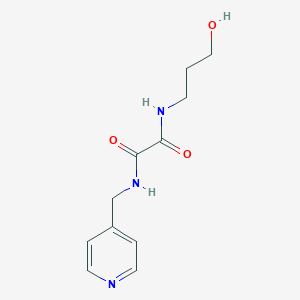![molecular formula C23H20BrN3O3 B299116 5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE](/img/structure/B299116.png)
5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a bromobenzyl ether, a pyrrole, and an imidazolidinedione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Introduction of the Bromobenzyl Ether: The bromobenzyl ether group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with a phenol derivative under basic conditions.
Formation of the Imidazolidinedione Ring: The imidazolidinedione ring can be formed through the cyclization of appropriate precursors, such as urea derivatives, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the imidazolidinedione ring, potentially converting it to an imidazolidine derivative.
Substitution: The bromobenzyl ether group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromobenzyl ether and imidazolidinedione rings may play a crucial role in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C23H20BrN3O3 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H20BrN3O3/c1-14-11-17(12-21-22(28)26-23(29)25-21)15(2)27(14)19-7-9-20(10-8-19)30-13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3,(H2,25,26,28,29)/b21-12- |
Clave InChI |
DUXPRXRCQYBIAG-MTJSOVHGSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)/C=C\4/C(=O)NC(=O)N4 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)C=C4C(=O)NC(=O)N4 |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)C=C4C(=O)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(4-fluorophenyl)-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299034.png)
![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)
![METHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B299038.png)
![N-(4-methylbenzyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B299039.png)
![ethyl 5-(4-fluorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299040.png)

![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
